molecular formula C23H16ClFN4O3S B2586916 N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235074-38-0

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2586916
CAS No.: 1235074-38-0
M. Wt: 482.91
InChI Key: BKGQBAVGBYDVEF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H16ClFN4O3S and its molecular weight is 482.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide" involves multi-step chemical reactions, aiming to explore their chemical properties and structural configurations. Studies have demonstrated the synthesis of various analogs, focusing on their anticonvulsant, antimicrobial, and anticancer activities. For instance, Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives to investigate their anticonvulsant activity, finding specific compounds with significant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Similarly, Boechat et al. (2011) examined the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting their "V" shaped molecular structure and intermolecular interactions contributing to their 3-D arrays (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Antitumor and Anticancer Activity

Several studies have synthesized and evaluated the antitumor and anticancer activities of derivatives, focusing on their potential as therapeutic agents. Yurttaş, Tay, and Demirayak (2015) explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, finding considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This underscores the compound's relevance in developing new anticancer therapies.

Photovoltaic Efficiency and Ligand-Protein Interactions

Research also extends to the evaluation of these compounds' photovoltaic efficiency and their interactions with biological targets. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Moreover, their study on molecular docking suggested that these compounds could interact effectively with biological targets like Cyclooxygenase 1 (COX1), indicating a broader spectrum of applications ranging from materials science to drug design (Mary et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4O3S/c24-16-4-2-5-18(12-16)27-22(30)14-33-23-26-13-21(15-3-1-6-20(11-15)29(31)32)28(23)19-9-7-17(25)8-10-19/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQBAVGBYDVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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